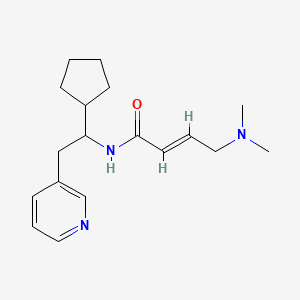
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide, commonly known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and central nervous system.
Wirkmechanismus
CP-945,598 is a selective antagonist of the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor, which is primarily found in the brain and central nervous system. By blocking the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor, CP-945,598 can help to reduce the effects of endocannabinoids, which are naturally occurring compounds that can have a range of effects on the body, including appetite regulation, pain sensation, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-945,598 are primarily related to its ability to block the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor. This can lead to a reduction in appetite, as well as a decrease in pain sensation and an improvement in mood. CP-945,598 has also been shown to have potential as a treatment for various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-945,598 for lab experiments is its selectivity for the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors in the body. However, one limitation of CP-945,598 is that it is not very soluble in water, which can make it more difficult to administer in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on CP-945,598. One area of interest is its potential as an anti-obesity drug, as it has been shown to reduce appetite and promote weight loss in animal studies. Additionally, further research is needed to determine its potential as a treatment for neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. Finally, there is also interest in developing more soluble forms of CP-945,598, which could make it easier to administer in lab experiments and potentially in clinical settings.
Synthesemethoden
The synthesis of CP-945,598 involves several steps, including the reaction of cyclopentylmagnesium bromide with 3-bromopyridine, followed by the addition of dimethylamine and the final step of the reaction with 2-butenal. The compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
CP-945,598 has been studied extensively for its potential therapeutic applications in a variety of medical conditions. It has been shown to have potential as an anti-obesity drug, as well as a treatment for various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(E)-N-(1-cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-21(2)12-6-10-18(22)20-17(16-8-3-4-9-16)13-15-7-5-11-19-14-15/h5-7,10-11,14,16-17H,3-4,8-9,12-13H2,1-2H3,(H,20,22)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLZHVBZZDTDCZ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)

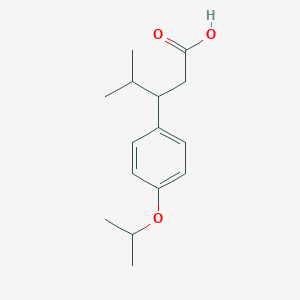

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)
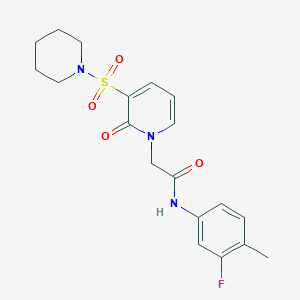
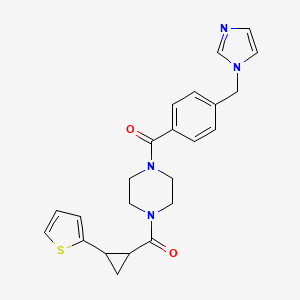


![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)
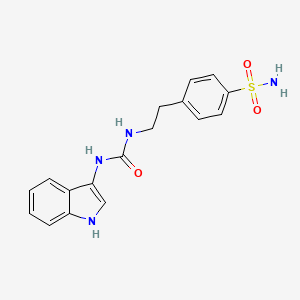
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)

![tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B2417414.png)